![molecular formula C19H20ClN3O2 B2620039 1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-73-4](/img/structure/B2620039.png)
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CEP-26401 and belongs to the class of urea derivatives. The chemical structure of CEP-26401 consists of a chlorinated phenyl ring, an indole ring, and a urea group.
作用机制
The mechanism of action of CEP-26401 is not fully understood. However, it has been suggested that CEP-26401 inhibits the activity of a protein called casein kinase 1 delta (CK1δ). CK1δ is involved in various cellular processes such as cell cycle regulation, DNA repair, and gene expression. Inhibition of CK1δ activity by CEP-26401 may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
CEP-26401 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CEP-26401 has been reported to improve memory and cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of CEP-26401 is its ability to selectively inhibit CK1δ activity, making it a potential therapeutic target for diseases where CK1δ plays a role. However, one limitation is the lack of information on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Furthermore, the in vivo efficacy and safety of CEP-26401 need to be investigated further.
未来方向
There are several future directions for research on CEP-26401. Firstly, more studies are needed to elucidate the mechanism of action of CEP-26401 and its effects on CK1δ activity. Secondly, the pharmacokinetic properties of CEP-26401 need to be studied to determine its suitability as a drug candidate. Thirdly, the in vivo efficacy and safety of CEP-26401 need to be investigated further in animal models and clinical trials. Fourthly, the potential of CEP-26401 as a therapeutic agent for neurodegenerative diseases needs to be explored further. Finally, more studies are needed to investigate the potential of CEP-26401 in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, 1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of CK1δ activity, leading to its anti-cancer and anti-inflammatory effects. However, further research is needed to fully understand the mechanism of action, pharmacokinetic properties, and in vivo efficacy and safety of CEP-26401.
合成方法
The synthesis method of CEP-26401 involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-(2-methoxyethyl)-3-(3-nitro-1H-indol-1-yl)urea. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, leading to the formation of CEP-26401.
科学研究应用
CEP-26401 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CEP-26401 has been shown to inhibit the growth of several cancer cell lines, including pancreatic, breast, and lung cancer cells. Inflammation is a common feature of many diseases, and CEP-26401 has been found to possess anti-inflammatory properties. Furthermore, CEP-26401 has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-7-8-14(20)11-16(13)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJIDHKVYQCGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。